molecular formula C14H13FO2 B7559631 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol

1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol

Cat. No. B7559631
M. Wt: 232.25 g/mol
InChI Key: LFOQQKXJGOTEGC-UHFFFAOYSA-N
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Description

1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol, also known as FPEA, is a chemical compound that has been extensively studied for its potential applications in various fields of research. FPEA is a colorless liquid with a molecular weight of 248.28 g/mol, and a boiling point of 286°C.

Scientific Research Applications

1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has also been studied for its potential use as a ligand for GABA-A receptors, which are targets for many drugs used to treat anxiety and insomnia.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol is not fully understood, but it is believed to involve the modulation of GABA-A receptors. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to increase the binding of GABA to GABA-A receptors in rat brain membranes, suggesting that it may act as a positive allosteric modulator of these receptors. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has also been shown to enhance the activity of GABA-A receptors in electrophysiological studies.
Biochemical and Physiological Effects:
1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to have a range of biochemical and physiological effects in animal models. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to reduce inflammation in a rat model of carrageenan-induced paw edema. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has also been shown to reduce pain in a rat model of acetic acid-induced writhing. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to reduce anxiety-like behavior in a rat model of elevated plus maze.

Advantages and Limitations for Lab Experiments

1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has several advantages for use in lab experiments. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol is relatively easy to synthesize and purify, making it readily available for research purposes. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has been shown to have a range of effects in animal models, making it a useful tool for investigating the role of GABA-A receptors in various physiological and pathological processes.
However, there are also some limitations to the use of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol in lab experiments. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol has not been extensively studied in humans, so its safety and efficacy in humans are not well established. 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol may also have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol. One area of research could be to further investigate the mechanism of action of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol, particularly its interaction with GABA-A receptors. Another area of research could be to investigate the potential therapeutic applications of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol in various disease states, such as anxiety disorders or chronic pain. Additionally, future research could investigate the safety and pharmacokinetics of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol in humans, which could pave the way for clinical trials.

Synthesis Methods

The synthesis of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol involves the reaction between 1-phenyl-2-chloroethane and p-fluorophenol in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction proceeds via an SN2 mechanism, resulting in the formation of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol. The purity of 1-Phenyl-2-(p-fluorophenoxy)ethyl alcohol can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

2-(4-fluorophenoxy)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-12-6-8-13(9-7-12)17-10-14(16)11-4-2-1-3-5-11/h1-9,14,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOQQKXJGOTEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-1-phenylethanol

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